

Commercial suppliers and purity grades of 2-Bromoisobutyryl bromide.

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Compound of Interest

Compound Name: *2-Bromobutyryl bromide*

Cat. No.: *B1266778*

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2-Bromoisobutyryl Bromide: A Technical Guide for Researchers

Introduction: 2-Bromoisobutyryl bromide (BIBB) is a highly reactive, colorless to light yellow liquid with a pungent odor, identified by the CAS number 20769-85-1.[1][2][3] Its chemical formula is C₄H₆Br₂O, and it has a molecular weight of 229.90 g/mol .[3] This bifunctional compound, featuring both an acyl bromide and a tertiary alkyl bromide, is a crucial reagent in organic synthesis and polymer chemistry. It is particularly valued as a powerful initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that allows for the precise synthesis of polymers with predetermined structures and low dispersity. [3][4] Its high reactivity also makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3][5]

Commercial Availability and Purity

2-Bromoisobutyryl bromide is available from a range of commercial chemical suppliers in various purity grades, typically analyzed by Gas Chromatography (GC). Researchers should select a grade appropriate for their specific application, with higher purity being critical for sensitive polymerization reactions.

Supplier	Purity Grade(s) Offered	CAS Number	Appearance
TCI America	>98.0% (GC)	20769-85-1	Colorless to Light yellow clear liquid
Thermo Fisher Scientific (Alfa Aesar)	97%	20769-85-1	Light yellow liquid
Sigma-Aldrich (Aldrich)	98%	20769-85-1	Not specified
ChemScene	≥98%	20769-85-1	Not specified
Hebei Chuanghai Biotechnology Co., Ltd.	99%	20769-85-1	Not specified
Hebei Yanxi Chemical Co., Ltd.	99%	20769-85-1	Not specified

This table is a summary of commercially available grades and may not be exhaustive. Researchers should consult individual suppliers for the most current specifications.

Physicochemical Properties

A summary of key quantitative data for 2-Bromoisobutyryl bromide is provided below.

Property	Value
Molecular Formula	C ₄ H ₆ Br ₂ O ^[2]
Molecular Weight	229.91 g/mol ^[6]
Boiling Point	160°C to 164°C ^{[1][6]}
Density	~1.86 g/cm ³ ^{[3][6]}
Refractive Index (n _{20/D})	~1.507 to 1.51 ^{[1][7]}
Flash Point	>110°C (230°F) ^[6]
Solubility	Miscible with acetone and carbon disulfide ^{[1][6]}
Sensitivity	Moisture sensitive ^{[6][7]}

Core Applications in Research and Development

The primary application of 2-Bromoisobutyryl bromide is as an initiator, or more accurately, a precursor for creating initiators, for Atom Transfer Radical Polymerization (ATRP).^{[3][4]}

1. Atom Transfer Radical Polymerization (ATRP): ATRP is a dominant technique for creating well-defined polymers.^[4] The process relies on a reversible equilibrium between active (radical) and dormant species, mediated by a transition metal catalyst (typically copper-based).^[4] This dynamic equilibrium minimizes radical concentration, suppressing termination reactions.^[4]

While stable esters like ethyl α -bromoisobutyrate (EBiB) are used to directly initiate polymerization in solution, the high reactivity of BIBB's acyl bromide group makes it an ideal functionalization agent.^[4] It readily reacts with nucleophiles such as hydroxyl (-OH) or amine (-NH₂) groups on surfaces or molecules to covalently attach the initiating α -bromoisobutyryl moiety.^[4] This "grafting from" approach is fundamental for:

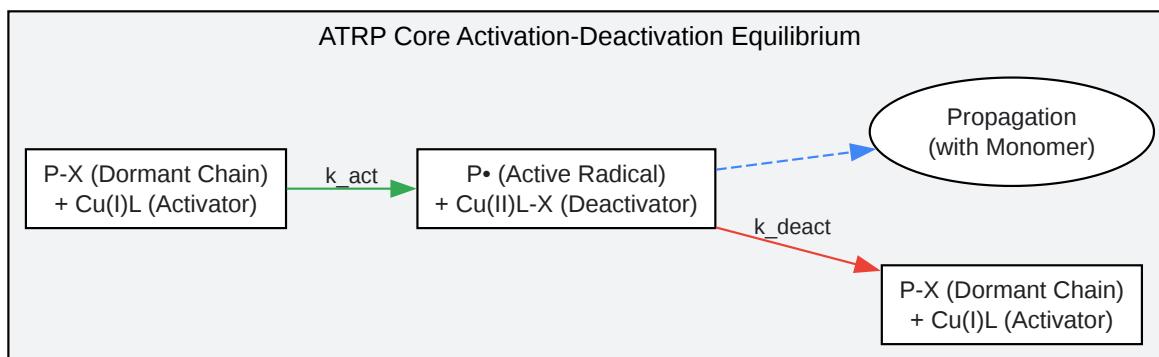
- Fabricating Polymer Brushes: Creating dense polymer layers on surfaces for applications like anti-fouling coatings, sensors, or smart surfaces.^{[4][8]}
- Synthesizing Star Polymers: Growing polymers from a central polyol core.^[4]

- Creating Macroinitiators: Modifying existing polymers to initiate the growth of new polymer chains.[1][4]

2. Pharmaceutical and Agrochemical Synthesis: BIBB serves as a versatile intermediate for synthesizing a range of organic compounds.[1][5] It is used to prepare N-protected halodienamides, which can yield four- and five-membered lactams, structures found in various bioactive molecules.[1][6] By introducing brominated acyl groups, it can be used to modify the structure of potential drug candidates to enhance their biological activity.[5]

Key Signaling and Reaction Pathways

The core mechanism of ATRP involves the activation of a dormant species ($R-X$) by a catalyst complex to form a radical, which then propagates before being deactivated.



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Caption: The core activation-deactivation equilibrium in ATRP.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoisobutyryl Bromide (Hell-Volhard-Zelinsky Reaction)

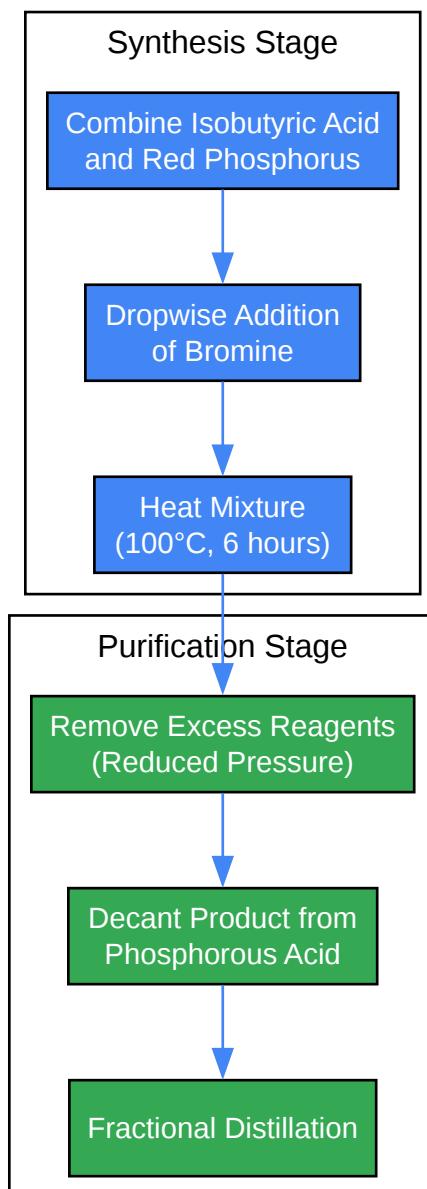
This protocol describes the synthesis of BIBB from isobutyric acid.[9][10]

Materials and Equipment:

- 1-liter three-necked flask with ground-glass joints
- Dropping funnel and mechanical stirrer
- Reflux condenser and heating mantle
- Vacuum distillation apparatus with a short helices-packed column[9]
- Isobutyric acid (250 g, 2.85 moles)[9][10]
- Red phosphorus (35 g, 0.28 mole)[9][10]
- Bromine (880 g, 5.5 moles)[9][10]

Methodology:

- Reaction Setup: Combine the isobutyric acid and red phosphorus in the three-necked flask equipped with the stirrer, dropping funnel, and reflux condenser.[9]
- Addition of Bromine: While stirring the mixture, add bromine dropwise from the funnel.[9][10]
- Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[9][10]
- Workup: Following the reaction period, remove unreacted bromine and hydrogen bromide by applying a reduced pressure (e.g., 30 mm Hg).[9][10]
- Purification: Decant the crude α -bromoisobutyryl bromide from the phosphorous acid.[9] Purify the product by fractional distillation, collecting the fraction that boils at 91–98°C under a pressure of 100 mm Hg.[9][10] The expected yield is 75–83%. [9]



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Caption: Experimental workflow for the synthesis of BIBB.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) using BIBB

This protocol details the "grafting from" approach to grow polymer brushes from a hydroxyl-rich surface like a silicon wafer.^[8]

Materials and Equipment:

- Substrate (e.g., Silicon wafers)
- Piranha solution (3:1 mixture of concentrated H_2SO_4 and 30% H_2O_2) - EXTREME CAUTION
- Sealed reaction vessel, inert atmosphere supply (Nitrogen or Argon)
- 2-Bromoisobutyryl bromide (BIBB)
- Anhydrous solvent (e.g., dichloromethane)
- Triethylamine (or other base)
- Monomer (e.g., methyl methacrylate), Catalyst (e.g., $Cu(I)Br$), Ligand (e.g., PMDETA)
- Polymerization solvent (e.g., toluene)
- Schlenk flask

Methodology:

Stage 1: Substrate Preparation and Activation

- Cleaning: Immerse silicon wafers in piranha solution for 30 minutes to clean and generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).[8]
- Rinsing: Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen.[8]

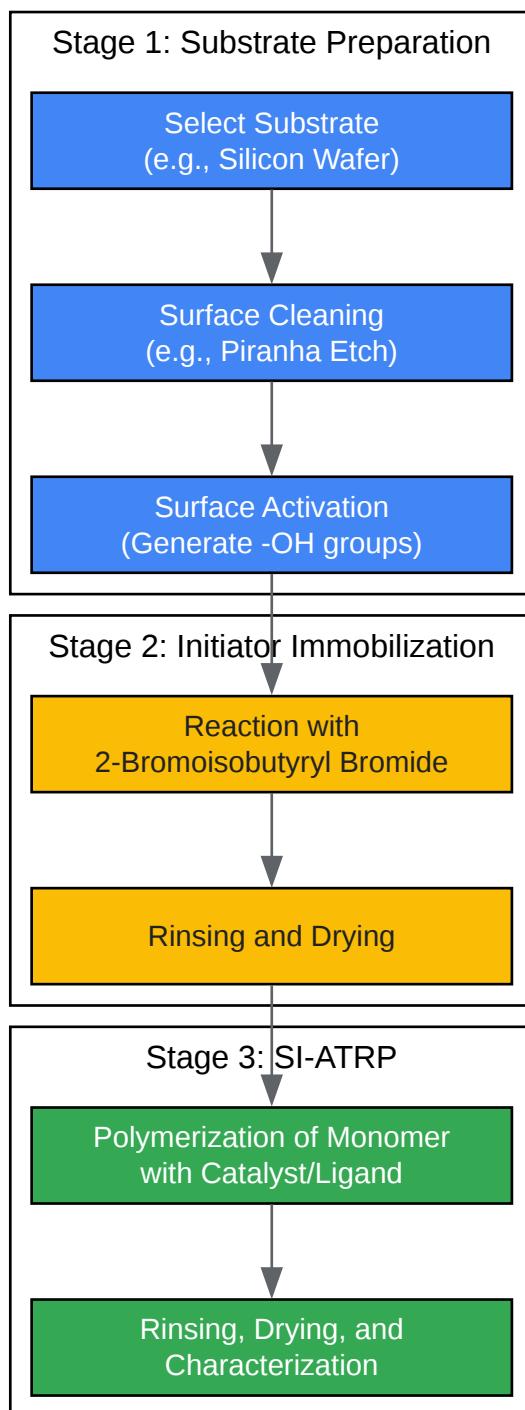
Stage 2: Initiator Immobilization

- Reaction Setup: Place the activated substrate in a sealed reaction vessel under an inert atmosphere.[8]
- Initiator Solution: Prepare a solution of the anhydrous solvent, triethylamine, and BIBB.
- Immobilization: Inject the initiator solution into the reaction vessel and allow the reaction to proceed for several hours to allow the esterification of surface hydroxyl groups with BIBB.[8]

- **Washing:** After the reaction, rinse the substrate sequentially with the reaction solvent (e.g., dichloromethane), ethanol, and deionized water to remove unreacted reagents.[8]
- **Drying:** Dry the initiator-functionalized substrate under a stream of nitrogen.[8]

Stage 3: Surface-Initiated Polymerization

- **Polymerization Solution:** In a Schlenk flask, add the monomer, ligand (e.g., PMDETA), and polymerization solvent.[8] Deoxygenate the solution using freeze-pump-thaw cycles.[11]
- **Catalyst Addition:** Add the catalyst (e.g., Cu(I)Br) to the flask under an inert atmosphere.[8]
- **Polymerization:** Place the initiator-functionalized substrate into the flask to start the polymerization.[8] Allow the reaction to proceed for the desired time to achieve the target polymer brush length.
- **Termination:** Terminate the polymerization by exposing the reaction to air.[11]
- **Final Rinsing:** Remove the substrate and rinse thoroughly with a good solvent (e.g., THF) to remove any non-grafted polymer, then dry.



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Caption: Experimental workflow for Surface-Initiated ATRP (SI-ATRP).^[8]

Protocol 3: Purification of Polymer Synthesized by ATRP

Impurities in an ATRP reaction mixture typically include the copper catalyst, unreacted monomer, and residual initiator.[12] Precipitation is a common and effective purification method.[12]

Materials and Equipment:

- Crude polymer solution (e.g., Poly(methyl methacrylate) in THF)
- Good solvent (e.g., Tetrahydrofuran - THF)
- Non-solvent (e.g., cold Methanol or Hexane)[12]
- Beakers, dropping funnel, magnetic stirrer
- Vacuum filtration apparatus

Methodology (Purification of PMMA by Precipitation):

- Dissolve Polymer: Dissolve the crude, viscous polymer reaction mixture in a minimal amount of a good solvent like THF.[12]
- Prepare Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.[12]
- Precipitate Polymer: While vigorously stirring the cold non-solvent, add the polymer solution dropwise. A precipitate should form immediately.[12]
- Isolate Polymer: After all the solution has been added, continue stirring for approximately 30 minutes. Collect the precipitated polymer by vacuum filtration.[12]
- Wash Polymer: Wash the collected polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.[12]
- Dry Polymer: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved.[12]

Safety and Handling

2-Bromoisobutyryl bromide is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[2][13]

- Corrosivity: It is corrosive and causes severe skin burns and eye damage.[13][14][15]
- Toxicity: It is harmful if swallowed.[2]
- Reactivity: It is moisture-sensitive and reacts with water.[1][2] It is incompatible with bases, strong oxidizing agents, alcohols, and amines.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[13][14]
- Storage: Store locked up in a dry, cool, and well-ventilated place under an inert atmosphere. [2][13] Keep containers tightly closed and protected from moisture.[13]

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References

- 1. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nbino.com [nbino.com]
- 4. benchchem.com [benchchem.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. labproinc.com [labproinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. canbipharm.com [canbipharm.com]
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